

An In-Depth Technical Guide to 1-Furfurylpyrrole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Furfurylpyrrole

Cat. No.: B075762

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Abstract

1-Furfurylpyrrole (CAS No. 1438-94-4) is a heteroaromatic compound that has garnered significant interest across various scientific disciplines, including food chemistry, materials science, and pharmaceutical development.^[1] Its unique molecular architecture, featuring both a furan and a pyrrole moiety, imparts a distinct set of physical and chemical properties, making it a versatile building block in organic synthesis.^[2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **1-Furfurylpyrrole**, detailed experimental protocols for its synthesis and characterization, and an exploration of its formation through the Maillard reaction pathway.

Core Physical and Chemical Properties

1-Furfurylpyrrole is typically a colorless to yellow or brown liquid with a characteristic vegetable, earthy, or green aroma.^{[2][3]} The quantitative physical and chemical properties of **1-Furfurylpyrrole** are summarized in the tables below for easy reference and comparison.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO	[3]
Molecular Weight	147.17 g/mol	[3]
Appearance	Colorless to yellow or straw to dark brown clear liquid	[3]
Boiling Point	76-79 °C at 1 mmHg	[3]
Density	1.078 - 1.084 g/mL at 25 °C	[3]
Refractive Index	1.529 - 1.536 at 20 °C	[3]
Solubility	Soluble in ethanol	[3]
Flash Point	92.78 °C (199 °F)	[2]
Vapor Density	>1 (air = 1)	[2]

Chemical Properties

Property	Value	Source(s)
IUPAC Name	1-(furan-2-ylmethyl)-1H-pyrrole	[3]
SMILES	<chem>C1=CN(C=C1)CC2=CC=CO2</chem>	[3]
InChI	InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2	[3]
LogP	1.88	[2]

Experimental Protocols

Synthesis of 1-Furfurylpyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] The following protocol is a representative procedure for the synthesis of **1-Furfurylpyrrole**.

Materials:

- 2,5-Dimethoxytetrahydrofuran
- Furfurylamine
- Glacial Acetic Acid
- Ethanol
- Dichloromethane
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in ethanol.
- Add furfurylamine (1.1 equivalents) to the solution.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **1-Furfurylpyrrole**.

Characterization Protocols

Sample Preparation:

- Dissolve approximately 10-20 mg of purified **1-Furfurylpyrrole** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.[\[6\]](#)
- Ensure the sample is completely dissolved to avoid line broadening.[\[7\]](#)

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer.[\[8\]](#)
- Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 12 ppm, a pulse angle of 45° , and a relaxation delay of 1-2 seconds.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer.
- Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, a pulse angle of 45° , and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Sample Preparation:

- As **1-Furfurylpyrrole** is a liquid, a neat sample can be analyzed directly.[\[3\]](#)
- Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[\[9\]](#)

Analysis:

- Instrument: Bruker Tensor 27 FT-IR or equivalent.[3]
- Technique: Transmission.
- Acquire the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates should be taken prior to sample analysis.

Sample Preparation:

- Prepare a dilute solution of **1-Furfurylpyrrole** in a volatile organic solvent such as dichloromethane or hexane.

Analysis:

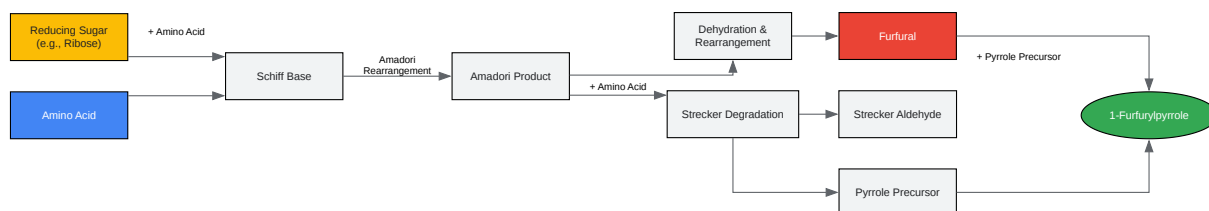
- Instrument: Agilent GC-MS system or equivalent.[10]
- Column: A nonpolar capillary column (e.g., HP-5MS).[10]
- Injection: 1 μL of the sample solution in split mode.[10]
- Oven Program: An initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[10]
- Carrier Gas: Helium at a constant flow rate.[10]
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.[10]

Signaling Pathways and Logical Relationships

While specific biological signaling pathways involving **1-Furfurylpyrrole** are not extensively documented in current literature, its formation is a key aspect of the Maillard reaction, a complex network of chemical reactions that occurs during the thermal processing of food. This pathway is crucial for the development of flavor and color in many food products.

Maillard Reaction Pathway for 1-Furfurylpyrrole Formation

The Maillard reaction is a non-enzymatic browning reaction that involves a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. The formation of **1-Furfurylpyrrole** is a likely outcome of this complex cascade of reactions.

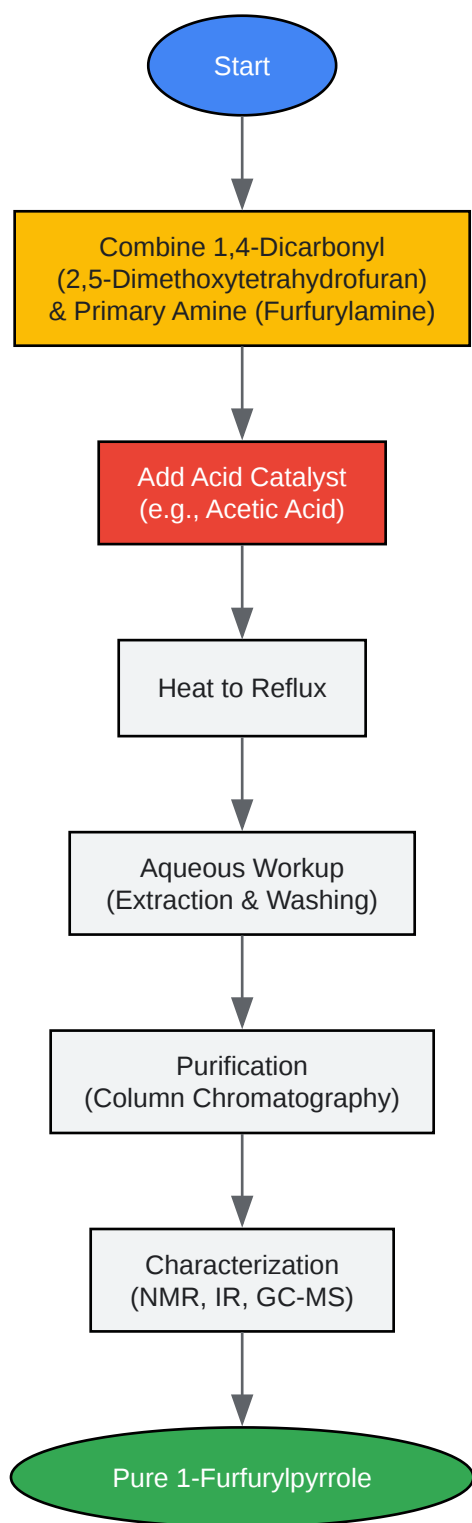


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Caption: Simplified Maillard reaction pathway leading to the formation of **1-Furfurylpyrrole**.

Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis provides a direct and efficient laboratory route to **1-Furfurylpyrrole**. The logical workflow of this synthesis is depicted below.



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Caption: Experimental workflow for the Paal-Knorr synthesis of **1-Furfurylpyrrole**.

Applications and Future Perspectives

1-Furfurylpyrrole is recognized for its significant contributions to the flavor profiles of various food products, including coffee and baked goods.[2] In the field of materials science, its polymerizable nature makes it a candidate for the development of novel polymers and functional coatings.[2] Furthermore, its unique heterocyclic structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of potential therapeutic agents.[1] Future research is likely to focus on exploring the bioactivity of **1-Furfurylpyrrole** derivatives and expanding their applications in the development of advanced materials.

Safety and Handling

1-Furfurylpyrrole is considered harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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